4-Chloro-6-hydroxypyrimidine-5-carbonitrile
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Overview
Description
4-Chloro-6-hydroxypyrimidine-5-carbonitrile is a chemical compound with the molecular formula C5H2ClN3O and a molecular weight of 155.54200 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile typically involves the chlorination of 6-hydroxypyrimidine-5-carbonitrile. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperatures . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-hydroxypyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a carbonyl group, or reduced to form an alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
4-Chloro-6-hydroxypyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the epidermal growth factor receptor (EGFR) in cancer therapy.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules that can be used in various assays and studies.
Mechanism of Action
The mechanism of action of 4-Chloro-6-hydroxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets. In the context of cancer therapy, derivatives of this compound act as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These inhibitors bind to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloropyrimidine-5-carbonitrile
- 4-Chloro-5-cyanopyrimidine
- 6-Hydroxy-4-chloropyrimidine
Uniqueness
4-Chloro-6-hydroxypyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a chloro and hydroxyl group on the pyrimidine ring allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
5305-43-1 |
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Molecular Formula |
C5H2ClN3O |
Molecular Weight |
155.54 g/mol |
IUPAC Name |
4-chloro-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C5H2ClN3O/c6-4-3(1-7)5(10)9-2-8-4/h2H,(H,8,9,10) |
InChI Key |
PEBPXXOYLASTAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=O)N1)C#N)Cl |
Origin of Product |
United States |
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